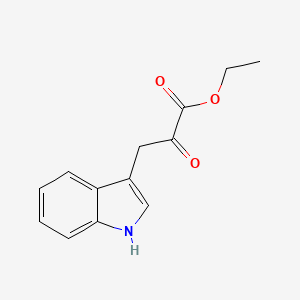
ethyl 3-(1H-indol-3-yl)-2-oxopropanoate
Vue d'ensemble
Description
Indole derivatives are a significant class of compounds in medicinal chemistry. They are found in many important synthetic drug molecules and have been used in the treatment of various diseases . The indole scaffold binds with high affinity to multiple receptors, making it a valuable component in the development of new therapeutic agents .
Synthesis Analysis
The synthesis of indole derivatives often involves condensation reactions, as well as other types of organic reactions . For example, a general approach for the synthesis of certain indole derivatives involves a reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .
Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of π-electrons . They can also participate in condensation reactions, as mentioned in the synthesis analysis .
Physical And Chemical Properties Analysis
Indole derivatives are typically crystalline and colorless in nature with specific odors . The physical and chemical properties of a specific indole derivative like “ethyl 3-(1H-indol-3-yl)-2-oxopropanoate” would depend on its exact molecular structure.
Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
Ethyl 3-(1H-indol-3-yl)-2-oxopropanoate: serves as a precursor in the synthesis of various bioactive molecules. Its indole moiety is a common structure found in natural products and pharmaceuticals. The compound can undergo reactions to form derivatives that exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Development of Antiviral Agents
Research has indicated that indole derivatives can be effective in the development of antiviral agents. Given the structural similarity, ethyl 3-(1H-indol-3-yl)-2-oxopropanoate could be utilized to synthesize novel compounds with potential activity against viruses such as SARS-CoV-2, contributing to the treatment of diseases like COVID-19 .
Neuropharmacology
The indole structure is key in neuropharmacology, as it resembles the core of many neuromodulators and psychedelic compounds. Derivatives of ethyl 3-(1H-indol-3-yl)-2-oxopropanoate could be explored for their effects on the central nervous system, potentially leading to new treatments for disorders related to cognition, memory, and behavior .
Anti-inflammatory Applications
Indole derivatives are known for their anti-inflammatory propertiesEthyl 3-(1H-indol-3-yl)-2-oxopropanoate could be modified to enhance its efficacy and specificity as an anti-inflammatory agent, which could be beneficial in treating conditions like rheumatoid arthritis .
Cancer Research
The indole ring system is prevalent in many compounds with anticancer activity. By modifying ethyl 3-(1H-indol-3-yl)-2-oxopropanoate , researchers can create new molecules that may inhibit the growth of cancer cells or enhance the efficacy of existing chemotherapy treatments .
Mécanisme D'action
Target of Action
Ethyl 3-(1H-indol-3-yl)-2-oxopropanoate is a derivative of indole, a heterocyclic compound that is found in many biologically active molecules . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that ethyl 3-(1H-indol-3-yl)-2-oxopropanoate may also interact with various targets in the body.
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that ethyl 3-(1H-indol-3-yl)-2-oxopropanoate may interact with its targets to modulate various biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes , which play a crucial role in the inflammatory response. Therefore, it is possible that ethyl 3-(1H-indol-3-yl)-2-oxopropanoate may also affect similar pathways.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.
Orientations Futures
The future of indole derivatives in medicinal chemistry looks promising. Researchers continue to synthesize various scaffolds of indole to screen for different pharmacological activities . The development of new indole derivatives with improved efficacy and safety profiles is an active area of research.
Propriétés
IUPAC Name |
ethyl 3-(1H-indol-3-yl)-2-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)12(15)7-9-8-14-11-6-4-3-5-10(9)11/h3-6,8,14H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZDYSMWNUUSAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(1H-indol-3-yl)-2-oxopropanoate | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

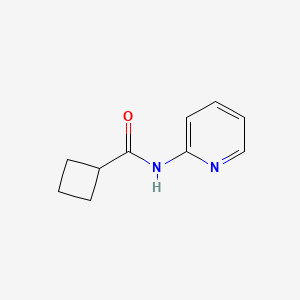


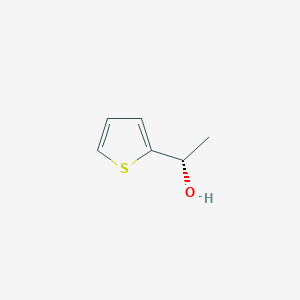
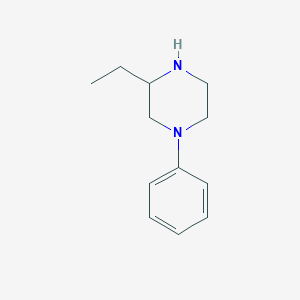

![2-ethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2878998.png)
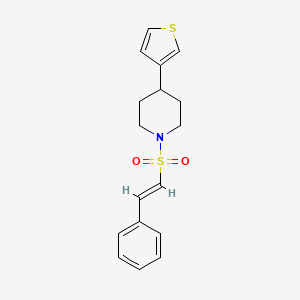
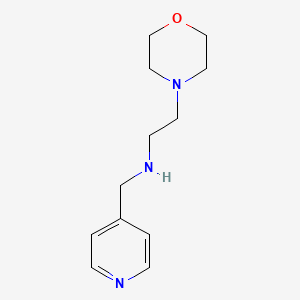
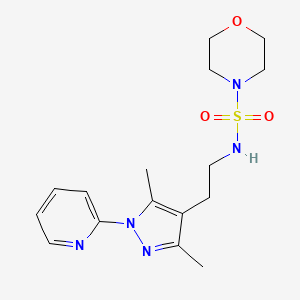


![2-[4-(Trifluoromethyl)phenyl]morpholine oxalate](/img/structure/B2879008.png)
![1-(4-fluorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2879009.png)